6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide
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Overview
Description
6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a dihydropyridine core, a thiophene ring, and various functional groups such as cyano, methyl, and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and high functional group tolerance . This method allows for the efficient formation of carbon-carbon bonds, which are essential for constructing the complex structure of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce simpler compounds with fewer functional groups.
Scientific Research Applications
6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridine derivatives and thiophene-containing molecules. Examples of such compounds are:
- N-2,6-difluorobenzoyl-N′-[1-(3-chloro-4-methyl-phenyl)-4-cyano-1H-pyrazol-5-carbamoyl]urea
- 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea
Uniqueness
The uniqueness of 6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications. The presence of the dihydropyridine core and the thiophene ring, along with the various functional groups, gives the compound unique reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C27H23ClN4O2S2 |
---|---|
Molecular Weight |
535.1 g/mol |
IUPAC Name |
6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C27H23ClN4O2S2/c1-16-10-11-19(13-21(16)28)31-23(33)15-36-27-20(14-29)25(22-9-6-12-35-22)24(17(2)30-27)26(34)32-18-7-4-3-5-8-18/h3-13,25,30H,15H2,1-2H3,(H,31,33)(H,32,34) |
InChI Key |
NPCRNGLFDVHFCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3)C4=CC=CS4)C#N)Cl |
Origin of Product |
United States |
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